5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O2/c13-11(14,15)6-1-3-7(4-2-6)20-9(12(16,17)18)8(5-19-20)10(21)22/h1-5H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFCZMUUGHOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136008 | |
| Record name | 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-46-5 | |
| Record name | 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187998-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid (CAS No. 98534-85-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.18 g/mol. Its structure includes two trifluoromethyl groups, which are known to enhance biological activity by increasing lipophilicity and metabolic stability.
Anti-Cancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values suggest effective inhibition of cell growth.
- A549 (Lung Cancer) : The compound demonstrated promising results in inhibiting proliferation, with IC50 values reported around 26 µM in related studies involving similar pyrazole derivatives .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Kinases : Pyrazole derivatives are known to inhibit several kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that certain pyrazole compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .
- Cytotoxicity Testing : In vitro assays revealed that this compound exhibited cytotoxicity against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with IC50 values comparable to established chemotherapeutics .
Data Tables
| Compound Name | CAS Number | Molecular Formula | IC50 (µM) | Target Cell Line |
|---|---|---|---|---|
| This compound | 98534-85-1 | C12H6F6N2O2 | 26 | A549 |
| Related Pyrazole Derivative | N/A | N/A | 3.79 | MCF-7 |
| Related Pyrazole Derivative | N/A | N/A | 42.30 | NCI-H460 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Methylphenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid
- Substituents : 4-Methylphenyl (electron-donating -CH₃) at position 1.
- Formula : C₁₂H₉F₃N₂O₂.
- Molecular Weight : 270.21 g/mol.
- Key Differences :
1-(2-Aminophenyl)-5-(Trifluoromethyl)pyrazole-4-carboxylic Acid
- Substituents: 2-Aminophenyl (-NH₂) at position 1.
- Formula : C₁₁H₈F₃N₃O₂.
- Molecular Weight : 283.20 g/mol.
- Key Differences :
Fluorination Patterns on the Pyrazole Core
5-(Difluoromethyl)-1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid
- Substituents : -CF₃ at position 3, -CHF₂ at position 5.
- Formula : C₁₂H₇F₅N₂O₂ (estimated).
- Molecular Weight : 326.19 g/mol.
- Key Differences :
5-Chloro-3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-carboxylic Acid
Heterocyclic and Functional Group Modifications
1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid
- Substituents : Pyridine ring replaces benzene at position 1.
- Formula : C₁₂H₅ClF₆N₃O₂.
- Molecular Weight : 395.63 g/mol.
- Key Differences :
5-(1H-Pyrrol-1-yl)-1-[4-(Trifluoromethoxy)phenyl]-1H-Pyrazole-4-carboxylic Acid
Research Findings and Implications
- Electron-Withdrawing Effects : Dual -CF₃ groups in the target compound significantly lower the pKa of the carboxylic acid (enhancing ionization in physiological conditions) compared to analogs with single -CF₃ or -CH₃ groups .
- Biological Activity: Pyridine or amino-substituted derivatives exhibit improved solubility but reduced pesticidal efficacy compared to the target compound, which balances lipophilicity and stability .
- Synthetic Feasibility: Introducing -CF₃ groups requires specialized fluorination methods (e.g., halogen exchange), whereas methyl or amino groups are more accessible via alkylation/amination .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid, and how do reaction conditions influence yield?
- The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acrylates. For example, ethyl acetoacetate can react with phenylhydrazine derivatives in the presence of trifluoromethyl groups to form the pyrazole core . Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/ethanol) yields the carboxylic acid . Key variables include temperature (reflux conditions), solvent polarity, and stoichiometric ratios of trifluoromethyl-containing reagents. Yield optimization often requires iterative adjustment of these parameters, with purity confirmed via HPLC or TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F) : Critical for confirming trifluoromethyl group integration and regioselectivity of substitution. ¹⁹F NMR is particularly useful for distinguishing between CF₃ groups in different environments .
- X-ray diffraction (XRD) : Resolves molecular geometry, hydrogen bonding, and packing motifs. The SHELX suite (e.g., SHELXL) is widely used for refinement, especially for high-resolution data .
- FT-IR : Validates carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How does the presence of dual trifluoromethyl groups impact solubility and formulation in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
